molecular formula C17H10Cl2N2OS B11497841 5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline

5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline

Cat. No.: B11497841
M. Wt: 361.2 g/mol
InChI Key: LDBCYZSYINAYTR-UHFFFAOYSA-N
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Description

5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors.

    Chlorination and Sulfanylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination, and thiols for sulfanylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline: shares structural similarities with other quinoline and oxazole derivatives.

    Thiazoles: Compounds like thiazole derivatives also exhibit diverse biological activities and are structurally related to oxazoles.

    Imidazoles: Imidazole derivatives are another class of heterocycles with significant biological activities.

Uniqueness

The uniqueness of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline lies in its specific substitution pattern and the combination of quinoline and oxazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H10Cl2N2OS

Molecular Weight

361.2 g/mol

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-[1,3]oxazolo[4,5-h]quinoline

InChI

InChI=1S/C17H10Cl2N2OS/c18-12-6-2-1-4-10(12)9-23-17-21-14-8-13(19)11-5-3-7-20-15(11)16(14)22-17/h1-8H,9H2

InChI Key

LDBCYZSYINAYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC(=C4C=CC=NC4=C3O2)Cl)Cl

Origin of Product

United States

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